molecular formula C24H18BrNO6 B266140 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-furylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-furylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B266140
M. Wt: 496.3 g/mol
InChI Key: YAGBZSLFPDZNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-furylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as BMF-007, is a novel compound that has gained interest in scientific research due to its potential therapeutic applications. BMF-007 has been found to possess anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-furylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, studies have shown that 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-furylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-furylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-furylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-furylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione inhibits the activity of various enzymes, including MMP-9, COX-2, and iNOS, which are involved in the regulation of inflammation and cancer progression. 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-furylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-furylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several advantages for laboratory experiments. It is a relatively stable compound and can be easily synthesized in large quantities. 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-furylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been found to exhibit low toxicity in various cell lines, making it a potentially safe compound for drug development. However, one limitation of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-furylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-furylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One area of research is the optimization of the synthesis process to improve the yield and purity of the compound. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-furylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in vivo. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-furylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-furylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a multi-step process that includes the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with furfural, followed by the addition of methylamine and a cyclization reaction. The final product is obtained after purification through column chromatography.

Scientific Research Applications

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-furylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied for its potential therapeutic applications. Studies have shown that 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-furylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-furylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-furylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to possess anti-viral and anti-bacterial properties, making it a potential candidate for the treatment of infectious diseases.

properties

Product Name

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-furylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C24H18BrNO6

Molecular Weight

496.3 g/mol

IUPAC Name

1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H18BrNO6/c1-12-5-6-17-15(8-12)21(27)19-20(13-9-16(25)22(28)18(10-13)30-2)26(24(29)23(19)32-17)11-14-4-3-7-31-14/h3-10,20,28H,11H2,1-2H3

InChI Key

YAGBZSLFPDZNFI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC(=C(C(=C5)Br)O)OC

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC(=C(C(=C5)Br)O)OC

Origin of Product

United States

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